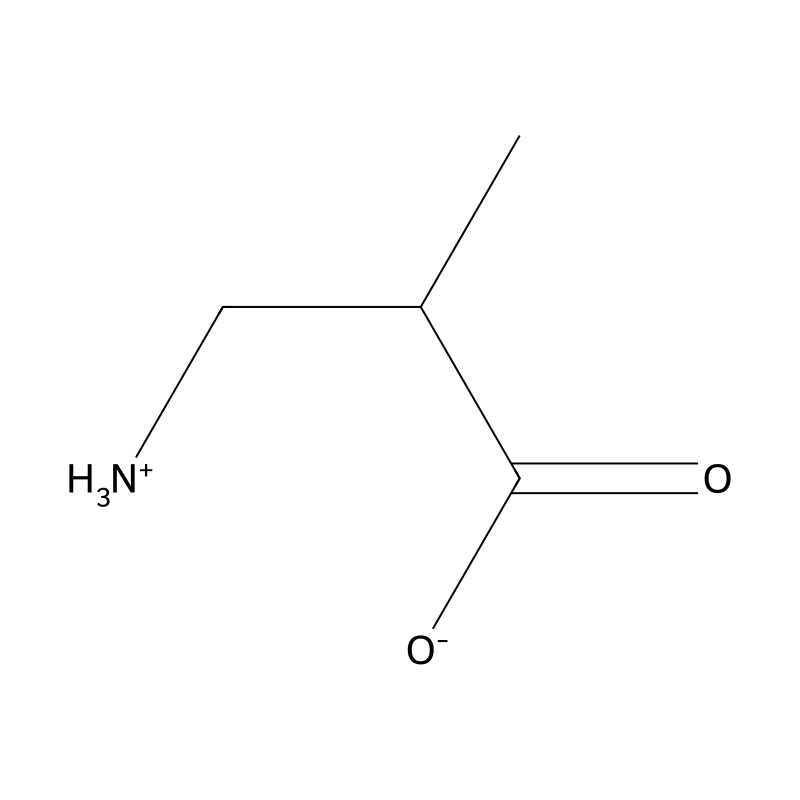3-Amino-2-methylpropanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Metabolism and Physiological Effects:
- 3-AMPA, also known as β-aminoisobutyric acid (BAIBA), is a naturally occurring metabolite found in humans and other mammals.
- It is produced during the degradation of thymine, a component of DNA.
- Studies suggest that 3-AMPA may play a role in regulating fat metabolism and energy expenditure.
- Research has shown that 3-AMPA can activate brown adipose tissue, which burns calories to generate heat, potentially promoting weight loss.
Potential Therapeutic Applications:
- Due to its effects on metabolism, 3-AMPA is being investigated as a potential therapeutic agent for obesity and related metabolic disorders.
- Studies in animal models have shown promising results, with 3-AMPA treatment leading to reduced body weight and improved insulin sensitivity.
- However, more research is needed to determine the safety and efficacy of 3-AMPA for human use.
Ongoing Research:
- The mechanisms by which 3-AMPA influences metabolism are still being elucidated.
- Research is ongoing to investigate the potential side effects and interactions of 3-AMPA with other medications.
- Clinical trials are needed to assess the effectiveness of 3-AMPA as a therapeutic agent in humans.
3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid, is an organic compound with the molecular formula and a molecular weight of approximately 103.12 g/mol. This compound is characterized by its amino group and a branched alkyl structure, which contributes to its unique properties. It has been studied for its potential metabolic effects, particularly in relation to fat metabolism and energy expenditure .
- Esterification: The amino acid can react with alcohols to form esters, which are useful in various synthetic applications.
- Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield simpler amines.
- Condensation Reactions: It can react with other amino acids or compounds containing carbonyl groups to form peptides or other nitrogen-containing compounds.
Additionally, the compound's carboxylic acid functionality allows it to participate in acid-base reactions, forming salts when reacted with bases .
Research indicates that 3-Amino-2-methylpropanoic acid has significant biological activity. Notably, it has been shown to induce the browning of white adipose tissue and enhance hepatic β-oxidation, which is associated with improved metabolic health. Studies have linked its administration to decreased body fat and improved glucose tolerance in animal models . The compound's effects on energy expenditure suggest potential applications in obesity management and metabolic disorders.
3-Amino-2-methylpropanoic acid can be synthesized through several methods:
- Amination of 2-Methylpropanoic Acid: This method involves the introduction of an amino group into 2-methylpropanoic acid using ammonia or amines under specific conditions.
- Reduction of α-Keto Acids: Starting from an α-keto acid precursor, reduction can yield the corresponding amino acid.
- Chemical Synthesis from Simple Precursors: Utilizing various organic synthesis techniques, such as reductive amination or via Grignard reagents, can also lead to the formation of this compound.
These methods highlight the versatility in synthesizing 3-Amino-2-methylpropanoic acid for research and industrial applications .
3-Amino-2-methylpropanoic acid has several notable applications:
- Metabolic Research: Its role in fat metabolism makes it a valuable compound for studying obesity and metabolic syndrome.
- Nutraceuticals: Potential use in dietary supplements aimed at enhancing metabolic health.
- Pharmaceutical Development: Investigated for its therapeutic potential in treating conditions related to metabolism and energy balance .
Interaction studies of 3-Amino-2-methylpropanoic acid have demonstrated its ability to modulate metabolic pathways. For instance:
- It has been observed to influence gene expression related to thermogenesis and fatty acid oxidation.
- Its administration has been linked to changes in glucose metabolism, indicating a role in insulin sensitivity improvement.
These interactions underscore the compound's potential as a therapeutic agent for metabolic disorders .
Several compounds share structural similarities with 3-Amino-2-methylpropanoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Aminobutyric Acid | C4H9NO2 | Commonly known as β-Aminobutyric Acid; similar structure but different biological activity. |
| L-Alanine | C3H7NO2 | A simple amino acid involved in protein synthesis; lacks the branched structure. |
| L-Valine | C5H11NO2 | An essential branched-chain amino acid; distinct metabolic roles compared to 3-Amino-2-methylpropanoic acid. |
| 4-Aminobutyric Acid | C4H9NO2 | An isomer that may exhibit different biological properties due to structural variation. |
The uniqueness of 3-Amino-2-methylpropanoic acid lies in its specific effects on fat metabolism and energy expenditure, distinguishing it from these similar compounds .
Physical Description
Solid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant
Other CAS
144-90-1








